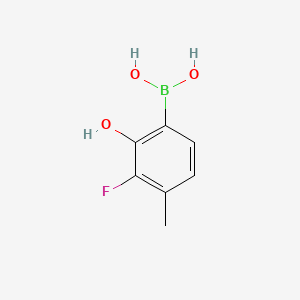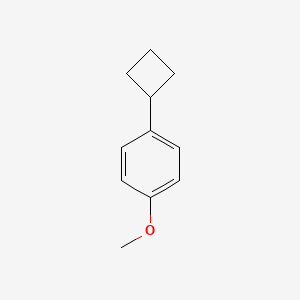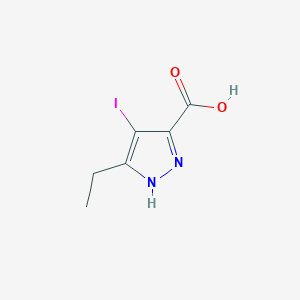
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 4-amino, 4-thio, or 4-alkyl derivatives.
Oxidation and Reduction Products: Reduction yields the corresponding alcohol, while oxidation yields the carboxylate salt.
Cyclization Products: Formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the iodine atom and carboxylic acid group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: can be compared with other pyrazole derivatives, such as:
4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
5-methyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric properties and reactivity.
3,5-dimethyl-4-iodo-1H-pyrazole: Lacks the carboxylic acid group, which can significantly alter its chemical behavior and applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7IN2O2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
KNKYAMVSGZNPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



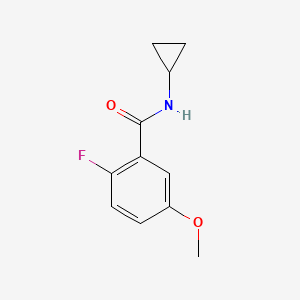
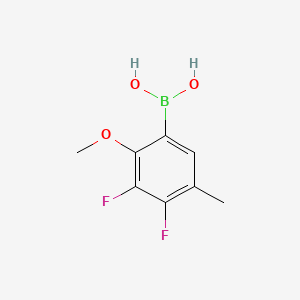
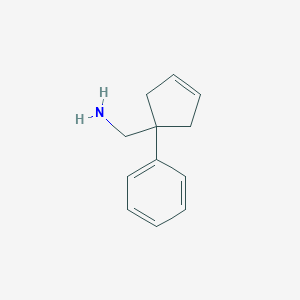

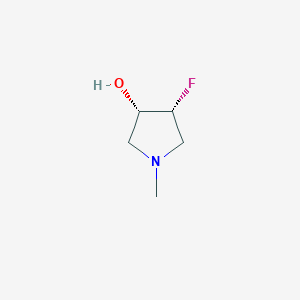
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
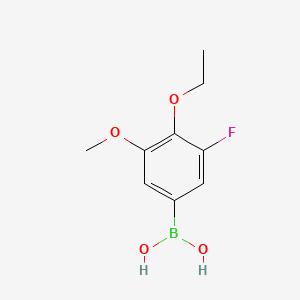
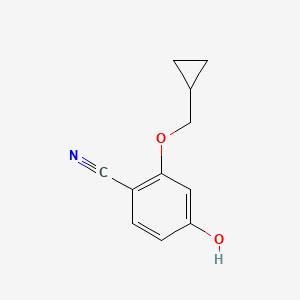
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)

